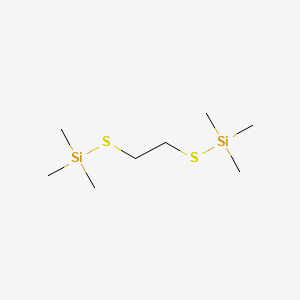

![molecular formula C7H8N4OS B1295070 4-甲氧基-7H-嘧啶并[4,5-b][1,4]噻嗪-6-胺 CAS No. 37497-00-0](/img/structure/B1295070.png)

4-甲氧基-7H-嘧啶并[4,5-b][1,4]噻嗪-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

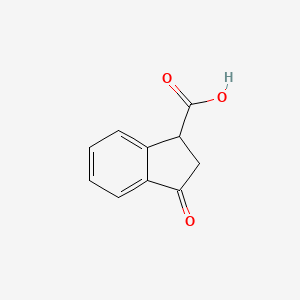

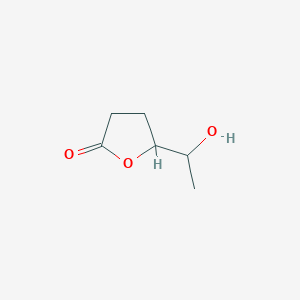

The compound 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine is a heterocyclic compound that is part of a broader class of pyrimidothiazine derivatives. These compounds are characterized by a fused pyrimidine and thiazine ring system, which can be further modified with various substituents to alter their chemical and physical properties. The papers provided do not directly discuss 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine, but they do provide insights into the synthesis and properties of closely related compounds.

Synthesis Analysis

The synthesis of pyrimidothiazine derivatives typically involves the condensation of amino-substituted pyrimidines with halogenated compounds. For instance, the condensation of 6-(substituted amino)-5-aminopyrimidine-4(3H)-thiones with chloroacetic acid and its derivatives can yield various 5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-ones . Similarly, cyclocondensation reactions involving amino-substituted pyrimidines and α-haloketones in glacial acetic acid under reflux conditions have been used to synthesize derivatives of the pyrimidothiazine ring system . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidothiazine derivatives is characterized by the presence of a fused pyrimidine and thiazine ring. The tautomeric forms of these compounds have been studied using 1H NMR, UV, and IR spectroscopy, which indicated that the pyrimidothiazines exist primarily as 5H-6(7H)-ones rather than other possible tautomers . For the specific compound , 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine, similar spectroscopic techniques could be employed to determine its predominant tautomeric form and confirm its molecular structure.

Chemical Reactions Analysis

The reactivity of pyrimidothiazine derivatives can be explored through various chemical reactions. For example, the reaction of certain pyrimidothiazine compounds with phosphorous oxychloride can lead to chlorinated derivatives . Nucleophilic substitution reactions can further transform these chlorinated compounds into new derivatives with different secondary amines . These reactions highlight the versatility of the pyrimidothiazine scaffold in synthetic chemistry and suggest that similar strategies could be used to modify the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidothiazine derivatives are influenced by their molecular structure and substituents. The papers provided do not offer specific data on the physical and chemical properties of 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine. However, spectroscopic data such as NMR and mass spectra can provide valuable information about the electronic environment and molecular weight of these compounds . Additionally, microanalytical data can confirm the composition and purity of synthesized products . These analytical techniques would be essential in characterizing the physical and chemical properties of the compound .

科学研究应用

合成和生物学意义

"4-甲氧基-7H-嘧啶并[4,5-b][1,4]噻嗪-6-胺"是杂环化学领域中一个备受关注的化合物,特别是因其在药物化学和材料科学中的潜在应用。虽然对这种化合物的具体研究有限,但对相关的嘧啶并[4,5-b]喹啉和噻嗪类似物的研究为这类化合物的合成方法和潜在生物活性提供了见解。

合成方法:一项研究详细介绍了从1,3-二芳基巴比妥酸和1,3-二芳基-2-硫代巴比妥酸分别与间氨基苯甲酸在聚磷酸存在下合成嘧啶并[4,5-b]喹啉及其硫代类似物的方法。这项工作突显了巴比妥酸作为融合嘧啶的前体的多功能性,为合成"4-甲氧基-7H-嘧啶并[4,5-b][1,4]噻嗪-6-胺"提供了潜在途径 (Nandha kumar et al., 2001)。

生物应用:嘧啶衍生物在药理学中的相关性得到了强调,因其广泛的生物活性。嘧啶衍生物,包括类似于"4-甲氧基-7H-嘧啶并[4,5-b][1,4]噻嗪-6-胺"的化合物,已被探索其作为光学传感器的潜力,展示了它们在生物和药物应用中的多功能性。这些化合物以其形成配位和氢键的能力而闻名,使它们适用于用作传感探针,因其精致的传感材料和各种生物和药物应用 (Jindal & Kaur, 2021)。

药物化学:与"4-甲氧基-7H-嘧啶并[4,5-b][1,4]噻嗪-6-胺"的结构基元密切相关的吡喃嘧啶核在药物和制药行业中以其生物利用度和合成应用而闻名。这突显了该化合物在药物开发中的潜力,特别是对需要调节生物靶点的疾病 (Parmar et al., 2023)。

安全和危害

属性

IUPAC Name |

4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4OS/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5/h3H,2H2,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYNHAHDUKAHAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=NC=N1)SCC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190945 |

Source

|

| Record name | 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine | |

CAS RN |

37497-00-0 |

Source

|

| Record name | 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037497000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B1294987.png)

![7-Oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1294990.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)

![2,2,2-Trifluoro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1295010.png)